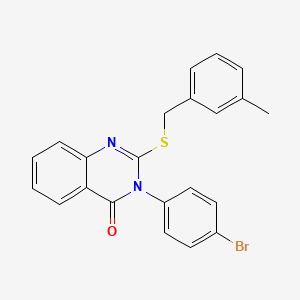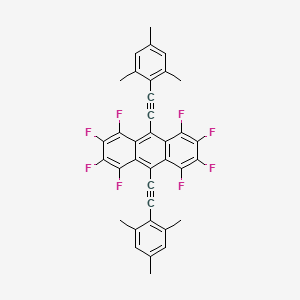![molecular formula C16H22O4 B12056489 [4-(Cyclohexylmethoxy)-3-methoxyphenyl]acetic acid CAS No. 75221-43-1](/img/structure/B12056489.png)
[4-(Cyclohexylmethoxy)-3-methoxyphenyl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(Cyclohexylmethoxy)-3-methoxyphenyl]acetic acid is an organic compound with a complex structure that includes a cyclohexylmethoxy group and a methoxyphenyl group attached to an acetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Cyclohexylmethoxy)-3-methoxyphenyl]acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclohexylmethoxy Group: This step involves the reaction of cyclohexanol with methanesulfonyl chloride to form cyclohexylmethanesulfonate, which is then reacted with sodium methoxide to yield cyclohexylmethoxy.
Attachment to the Phenyl Ring: The cyclohexylmethoxy group is then attached to a phenyl ring through a nucleophilic substitution reaction.
Introduction of the Methoxy Group: The methoxy group is introduced via methylation of the phenol group using methyl iodide and a base such as potassium carbonate.
Formation of the Acetic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
[4-(Cyclohexylmethoxy)-3-methoxyphenyl]acetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the methoxy or cyclohexylmethoxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, [4-(Cyclohexylmethoxy)-3-methoxyphenyl]acetic acid is used as an intermediate in the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential effects on cellular processes. It may be used in the development of new biochemical assays or as a tool to study specific biological pathways.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure makes it valuable for the development of new polymers, coatings, and other advanced materials.
Mécanisme D'action
The mechanism of action of [4-(Cyclohexylmethoxy)-3-methoxyphenyl]acetic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [4-(Cyclohexylmethoxy)-3-methoxyphenyl]propionic acid
- [4-(Cyclohexylmethoxy)-3-methoxyphenyl]butyric acid
- [4-(Cyclohexylmethoxy)-3-methoxyphenyl]valeric acid
Uniqueness
Compared to similar compounds, [4-(Cyclohexylmethoxy)-3-methoxyphenyl]acetic acid has a unique combination of functional groups that confer specific chemical and biological properties Its structure allows for versatile chemical modifications, making it a valuable intermediate in various synthetic pathways
Propriétés
Numéro CAS |
75221-43-1 |
|---|---|
Formule moléculaire |
C16H22O4 |
Poids moléculaire |
278.34 g/mol |
Nom IUPAC |
2-[4-(cyclohexylmethoxy)-3-methoxyphenyl]acetic acid |
InChI |
InChI=1S/C16H22O4/c1-19-15-9-13(10-16(17)18)7-8-14(15)20-11-12-5-3-2-4-6-12/h7-9,12H,2-6,10-11H2,1H3,(H,17,18) |
Clé InChI |
OSSMMMPZUMESPM-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)CC(=O)O)OCC2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8,21,34,47-tetratert-butyl-2,15,28,41,53,54,55,56-octazatridecacyclo[40.10.1.13,14.116,27.129,40.04,13.06,11.017,26.019,24.030,39.032,37.043,52.045,50]hexapentaconta-1,3,5,7,9,11,13,15,17(26),18,20,22,24,27(55),28,30(39),31,33,35,37,40,42(53),43(52),44,46,48,50-heptacosaene](/img/structure/B12056407.png)
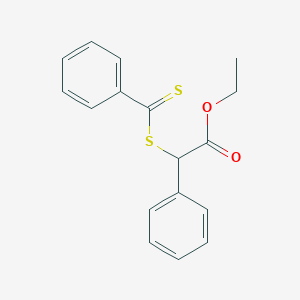
![sodium;[(2S)-2-amino-2-carboxyethyl] [(2R)-2,3-di(tetradecanoyloxy)propyl] phosphate](/img/structure/B12056415.png)


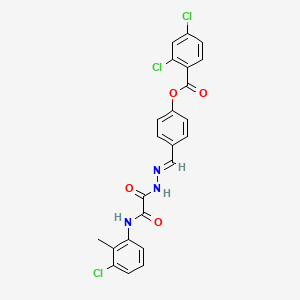

![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dichlorophenyl)acetamide](/img/structure/B12056450.png)
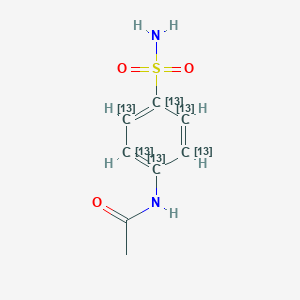


![Yohimbine-[13C,d3]](/img/structure/B12056476.png)
